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molecular formula C21H24N2O4S B8299018 1'-(Methylsulfonyl)spiro[piperidine-4,3'(2'H)-[1H]indole]-1-carboxylic acid benzyl ester

1'-(Methylsulfonyl)spiro[piperidine-4,3'(2'H)-[1H]indole]-1-carboxylic acid benzyl ester

Cat. No. B8299018
M. Wt: 400.5 g/mol
InChI Key: BFTYBDCCIDDMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855294B2

Procedure details

In a nitrogen atmosphere, 3.8 mL of 65% sodium-bis(2-methoxyethoxy)aluminium hydride-toluene solution was added to toluene (20 mL) solution of 1 g of benzyl 1-methanesulfonyl-spiro[2,3-dihydro-1H-indole-3,4′-piperidine]-1′-carboxylate (prepared according to the method described in Tetrahedron, 1997, 53, 10983-10992), and refluxed for 3 hours. The reaction liquid was cooled to 0° C., poured into aqueous 1 M sodium hydroxide solution at that temperature, and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (aqueous 1% ammonia, chloroform/methanol=5/1) to obtain 0.32 g of the entitled compound.
Name
sodium bis(2-methoxyethoxy)aluminium hydride toluene
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[H-].COCCO[Al+]OCCOC.C1(C)C=CC=CC=1.CS([N:25]1[C:48]2[C:43](=[CH:44][CH:45]=[CH:46][CH:47]=2)[C:27]2([CH2:32][CH2:31][N:30]([C:33](OCC3C=CC=CC=3)=O)[CH2:29][CH2:28]2)[CH2:26]1)(=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:33][N:30]1[CH2:29][CH2:28][C:27]2([C:43]3[C:48](=[CH:47][CH:46]=[CH:45][CH:44]=3)[NH:25][CH2:26]2)[CH2:32][CH2:31]1 |f:0.1.2.3,5.6,^1:0|

Inputs

Step One
Name
sodium bis(2-methoxyethoxy)aluminium hydride toluene
Quantity
3.8 mL
Type
reactant
Smiles
[Na].[H-].COCCO[Al+]OCCOC.C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)N1CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)C2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography (aqueous 1% ammonia, chloroform/methanol=5/1)

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2(CC1)CNC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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